molecular formula C7H9N5O5 B14476663 N-Carbamoyl-7-cyano-3-methyl-4-oxo-2,5-dioxa-3,6-diazaoct-6-en-8-amide CAS No. 71063-95-1

N-Carbamoyl-7-cyano-3-methyl-4-oxo-2,5-dioxa-3,6-diazaoct-6-en-8-amide

Cat. No.: B14476663
CAS No.: 71063-95-1
M. Wt: 243.18 g/mol
InChI Key: RRSYNIWBMOKTOM-UHFFFAOYSA-N
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Description

N-Carbamoyl-7-cyano-3-methyl-4-oxo-2,5-dioxa-3,6-diazaoct-6-en-8-amide is a complex organic compound with a unique structure that includes multiple functional groups such as carbamoyl, cyano, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoyl-7-cyano-3-methyl-4-oxo-2,5-dioxa-3,6-diazaoct-6-en-8-amide can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process that includes the preparation of intermediates followed by their conversion to the final product. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-7-cyano-3-methyl-4-oxo-2,5-dioxa-3,6-diazaoct-6-en-8-amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Carbamoyl-7-cyano-3-methyl-4-oxo-2,5-dioxa-3,6-diazaoct-6-en-8-amide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic

Properties

CAS No.

71063-95-1

Molecular Formula

C7H9N5O5

Molecular Weight

243.18 g/mol

IUPAC Name

[[2-(carbamoylamino)-1-cyano-2-oxoethylidene]amino] N-methoxy-N-methylcarbamate

InChI

InChI=1S/C7H9N5O5/c1-12(16-2)7(15)17-11-4(3-8)5(13)10-6(9)14/h1-2H3,(H3,9,10,13,14)

InChI Key

RRSYNIWBMOKTOM-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)ON=C(C#N)C(=O)NC(=O)N)OC

Origin of Product

United States

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